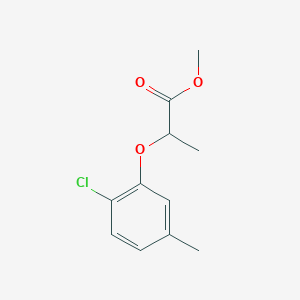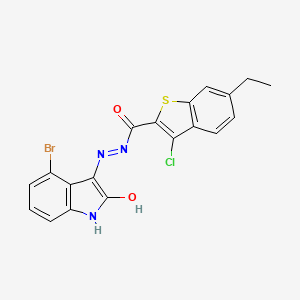![molecular formula C18H24N4O2 B5964693 ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5964693.png)
ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate, also known as JNJ-42165279, is a novel and potent inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a member of the PKC family of serine/threonine kinases, which play critical roles in various cellular processes such as cell proliferation, differentiation, and apoptosis. JNJ-42165279 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.
Wirkmechanismus
Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate selectively inhibits the PKC theta isoform, which is predominantly expressed in T cells and plays a critical role in T cell activation and proliferation. By inhibiting PKC theta, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate blocks the downstream signaling pathways that lead to T cell activation and proliferation, thereby reducing inflammation and autoimmune responses. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, which play a critical role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been well-tolerated and has shown minimal toxicity. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to reduce inflammation and autoimmune responses in preclinical models of autoimmune diseases, and to inhibit tumor growth and metastasis in preclinical models of cancer. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to improve cardiac function and reduce inflammation in preclinical models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is its selectivity for the PKC theta isoform, which reduces the risk of off-target effects. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is its relatively low potency compared to other PKC inhibitors. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for the research and development of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate. One potential direction is the testing of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the testing of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate in clinical trials for the treatment of cancer, either as a monotherapy or in combination with other cancer therapies. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate could be further optimized for potency and selectivity, or modified to improve its pharmacokinetic properties. Finally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate could be tested in preclinical models of other diseases, such as inflammatory bowel disease or psoriasis, to determine its potential efficacy in these conditions.
Synthesemethoden
The synthesis of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate involves a multistep process that starts with the reaction of 3-anilinopiperidine with 1-bromo-3-chloropropane to form the intermediate compound, 3-(3-chloropropyl)-1-(4-methoxyphenyl)piperidine. This intermediate is then reacted with 4-aminopyrazole to form ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate, the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. In these models, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to inhibit the activation and proliferation of T cells, which play a critical role in the pathogenesis of these diseases. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has also been studied in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been studied in preclinical models of cardiovascular diseases, where it has been shown to improve cardiac function and reduce inflammation.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-anilinopiperidin-1-yl)methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-24-18(23)17-14(11-19-21-17)12-22-10-6-9-16(13-22)20-15-7-4-3-5-8-15/h3-5,7-8,11,16,20H,2,6,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCVGDQGSFNPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5964635.png)
![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5964641.png)

![2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5964651.png)
![{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5964666.png)
![1-[2-(4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-oxoethyl]-2-pyrrolidinone](/img/structure/B5964674.png)
![2-amino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5964680.png)
![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5964684.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)
![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)
![5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964712.png)